molecular formula C14H19N3 B15066887 7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B15066887
M. Wt: 229.32 g/mol
InChI Key: WQFZWJNYLRDVOG-UHFFFAOYSA-N
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Description

7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclohexyl group attached to the pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core with the desired substitutions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the reaction . This approach allows for the rapid and controlled synthesis of pyrrolo[2,3-d]pyrimidine derivatives, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitutions, which confer distinct chemical and biological properties. The cyclohexyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in target proteins . Additionally, the dimethyl substitutions at positions 2 and 4 may influence its reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

7-cyclohexyl-2,4-dimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H19N3/c1-10-13-8-9-17(12-6-4-3-5-7-12)14(13)16-11(2)15-10/h8-9,12H,3-7H2,1-2H3

InChI Key

WQFZWJNYLRDVOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=NC(=N1)C)C3CCCCC3

Origin of Product

United States

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